N'-[2-(4-fluorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide
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Overview
Description
N'-[2-(4-fluorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is a synthetic compound that bridges different functional groups, including aromatic and heteroaromatic rings. The presence of a fluorophenyl group, furan, and methylbenzenesulfonyl moiety within its structure make it an intriguing subject of study across various domains of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[2-(4-fluorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide involves multiple steps, each requiring specific conditions and reagents:
Step 1: : Introduction of the fluorophenyl group via a Friedel-Crafts acylation.
Step 2: : Formation of the furan ring through a Paal-Knorr synthesis, involving acid-catalyzed cyclization.
Step 3: : Addition of the ethanediamide backbone, typically achieved via nucleophilic substitution reactions.
Step 4: : Attachment of the methylbenzenesulfonyl group, which often involves a sulfonation reaction with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: In an industrial setting, the production of such compounds is scaled up using batch or continuous flow reactors, optimizing yield and purity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed to monitor the synthesis process and confirm the compound's structure.
Chemical Reactions Analysis
Types of Reactions: N'-[2-(4-fluorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide can undergo several types of chemical reactions:
Oxidation: : This compound can be oxidized to form sulfoxides and sulfones, particularly when subjected to strong oxidizing agents like potassium permanganate.
Reduction: : Selective reduction of the nitro group (if present) can be achieved using catalytic hydrogenation.
Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene and furan rings under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2) under acidic conditions.
Reduction: : Hydrogen gas (H2) with a palladium-on-carbon (Pd/C) catalyst.
Substitution: : Halogenating agents like bromine (Br2) in the presence of iron (Fe) catalysts.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines.
Substitution: : Halogenated derivatives.
Scientific Research Applications
Chemistry: N'-[2-(4-fluorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide serves as a precursor for various complex organic syntheses, facilitating the study of reaction mechanisms and the development of novel compounds.
Biology: In biological research, this compound can act as a probe to understand biochemical pathways, particularly those involving enzyme-catalyzed reactions.
Medicine: The compound has potential pharmacological applications due to its diverse functional groups, which may interact with biological targets in unique ways, paving the path for new drug development.
Industry: Industrially, the compound might be used in the production of advanced materials, including polymers and coatings, given its structural complexity and stability.
Mechanism of Action
The exact mechanism by which N'-[2-(4-fluorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide exerts its effects depends on its specific application:
In medicinal chemistry: : It might interact with specific receptors or enzymes, altering their activity through binding and inhibition or activation of biochemical pathways.
In chemical reactions: : Its functional groups offer sites for nucleophilic and electrophilic attack, influencing the course of reactions through steric and electronic effects.
Comparison with Similar Compounds
Similar Compounds
N'-[2-(2-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide: : Similar structure, differing by the presence of a chlorophenyl group instead of a fluorophenyl group.
N'-[2-(4-fluorophenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide: : Similar structure, with a thiophene ring replacing the furan ring.
Uniqueness: The presence of a 4-fluorophenyl group and a furan ring in N'-[2-(4-fluorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide confers unique electronic properties, potentially enhancing its reactivity and specificity in various applications.
This compound's combination of these functional groups makes it a versatile candidate for a wide range of scientific explorations and practical applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S/c1-16-4-10-19(11-5-16)32(29,30)21(20-3-2-14-31-20)15-26-23(28)22(27)25-13-12-17-6-8-18(24)9-7-17/h2-11,14,21H,12-13,15H2,1H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLJPSWQAWBHIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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